

# GSK583 Target Selectivity Profile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

GSK583 is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system downstream of the pattern recognition receptors NOD1 and NOD2.[1][2] While demonstrating exquisite potency for RIPK2, GSK583 has been relegated to a tool compound due to off-target activities, primarily against the hERG ion channel and CYP3A4, and a suboptimal pharmacokinetic profile, which have precluded its development as a clinical drug candidate.[3][4] This guide provides a comprehensive overview of the target selectivity profile of GSK583, detailing its ontarget and off-target activities, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

# Data Presentation: Quantitative Analysis of GSK583 Activity

The inhibitory activity of **GSK583** has been quantified across a range of biochemical and cellular assays. The data reveals high potency against its primary target, RIPK2, with diminishing activity against other kinases and cellular targets.

Table 1: In Vitro and Cellular Inhibitory Activity of GSK583



Target/Assay	Species/System	IC50	Reference(s)
Primary Target			
RIPK2 (cell-free)	Human	5 nM	[3][4][5][6]
RIPK2 (cell-free)	Rat	2 nM	[6]
Off-Targets (Biochemical)			
RIPK3 (cell-free)	Human	16 nM	[5][6]
hERG ion channel	-	7.45 μΜ	[6]
CYP3A4	-	5 μΜ	[6]
Cellular Assays			
MDP-stimulated TNFα production	Primary Human Monocytes	8 nM	[4][5]
MDP-stimulated IL-8 secretion	HEK293 cells (over- expressing NOD2)	18 nM	
MDP-induced TNFα production	Human Whole Blood	237 nM	[3][4]
MDP-induced TNFα production	Rat Whole Blood	133 nM	[4]
TNFα and IL-6 production	Human Crohn's and Ulcerative Colitis biopsy explants	~200 nM	[5]

Table 2: Kinase Selectivity Profile of GSK583

GSK583 was profiled against a panel of 300 kinases at a concentration of 1  $\mu$ M and demonstrated excellent selectivity.[4]



Kinase Panel	Concentration	Observations	Reference(s)
300 Kinases	1 μΜ	Excellent selectivity, with only two kinases showing approximately 30% inhibition.	[5]
p38α and VEGFR2	Not specified	Strong selectivity over these kinases.	

Table 3: Cellular Selectivity Profile of GSK583

In primary human monocytes, **GSK583** shows strong selectivity for NOD1/NOD2-mediated signaling pathways over other innate immune signaling pathways at a concentration of 1  $\mu$ M.

Signaling Pathway	Stimulant	Cytokine Measured	Inhibition at 1 µM GSK583	Reference(s)
NOD1/NOD2 (RIPK2- dependent)				
NOD1	iE-DAP	IL-8	Complete	[6]
NOD2	MDP	TNFα	Complete	[6]
TLR/Cytokine Receptor (RIPK2- independent)				
TLR2	Pam2Csk4	TNFα	Weak	[6]
TLR4	LPS	TNFα	Weak	[6]
TLR7	Gardiquimod	IL-8	Weak	[6]
IL-1R	IL-1β	TNFα	Weak	[6]
TNFR	TNFα	IL-8	Weak	[6]



# Experimental Protocols Fluorescence Polarization (FP) Kinase Binding Assay

This assay quantitatively measures the binding affinity of **GSK583** to the ATP binding pocket of RIPK2 and other kinases.

Principle: The assay is based on the principle that the fluorescence polarization of a small fluorescently labeled ligand (tracer) increases upon binding to a larger protein kinase. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in fluorescence polarization.

#### Methodology:

- Reagents:
  - o Purified, full-length FLAG-His tagged RIPK2 kinase.
  - A fluorescently labeled ATP-competitive ligand (tracer).
  - Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 1 mM CHAPS.[4]
  - GSK583 serially diluted in 100% DMSO.
- Procedure:
  - 100 nL of the GSK583 dilution series is dispensed into wells of a multiwell plate.
  - $\circ$  5  $\mu$ L of RIPK2 kinase solution is added to each well at twice the final assay concentration and incubated for 10 minutes at room temperature.
  - $\circ$  5  $\mu$ L of the fluorescently labeled tracer solution is added to each well at twice the final assay concentration.
  - The plate is incubated for at least 10 minutes at room temperature to reach binding equilibrium.
  - Fluorescence polarization is measured using a suitable plate reader.



- Data Analysis:
  - The percentage of inhibition is calculated relative to controls (no inhibitor).
  - IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[4]

## **Cellular Cytokine Release Assay**

This assay assesses the functional potency of **GSK583** in inhibiting RIPK2-mediated downstream signaling in a cellular context.

Principle: Activation of NOD1 and NOD2 receptors in immune cells by their respective ligands triggers a RIPK2-dependent signaling cascade, culminating in the production and release of pro-inflammatory cytokines such as TNFα and IL-8. **GSK583** is expected to inhibit this cytokine release in a dose-dependent manner.

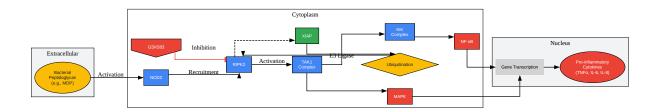
#### Methodology:

- Cell System:
  - Primary human monocytes or HEK293 cells over-expressing NOD2.
- Reagents:
  - GSK583 serially diluted in cell culture medium.
  - NOD1/NOD2 ligands (e.g., Muramyl Dipeptide MDP for NOD2).
  - Ligands for other PRRs (e.g., LPS for TLR4) to assess selectivity.
  - ELISA or other immunoassay kits for cytokine quantification.
- Procedure:
  - Cells are pre-treated with various concentrations of GSK583 for 30 minutes.
  - Cells are then stimulated with the appropriate ligand (e.g., MDP) for 6 hours.



- The cell culture supernatant is collected.
- $\circ$  The concentration of the released cytokine (e.g., TNF $\alpha$  or IL-8) in the supernatant is measured by immunoassay.
- Data Analysis:
  - The percentage of inhibition of cytokine release is calculated for each GSK583 concentration.
  - IC50 values are determined from the resulting dose-response curves.

# Mandatory Visualizations Signaling Pathway

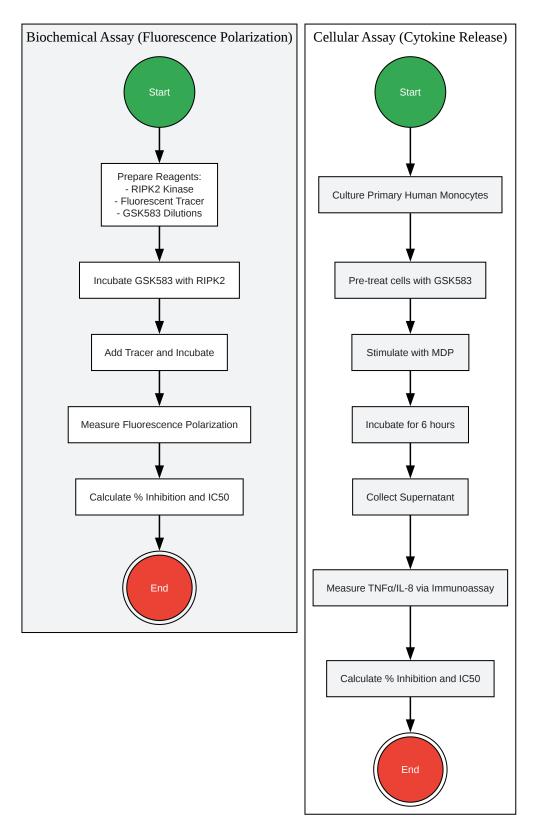


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Caption: NOD2 signaling pathway and the inhibitory action of GSK583 on RIPK2.

## **Experimental Workflow**





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Caption: Experimental workflows for determining **GSK583**'s biochemical and cellular activity.

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## References

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